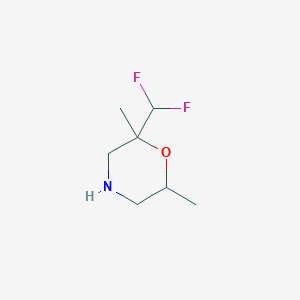

2-(Difluoromethyl)-2,6-dimethylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c1-5-3-10-4-7(2,11-5)6(8)9/h5-6,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBDLFMQDZFLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)(C)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emerging Potential of 2-(Difluoromethyl)-2,6-dimethylmorpholine in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Enhanced by a Unique Bioisostere

The morpholine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs due to its advantageous physicochemical properties, such as metabolic stability and favorable solubility.[1][2] Its inherent conformational flexibility and ability to participate in hydrogen bonding make it a versatile scaffold in drug design.[3][4] The strategic placement of substituents on the morpholine ring is a key strategy for modulating the pharmacological and pharmacokinetic profiles of drug candidates.[5][6] This guide focuses on a particularly intriguing, yet underexplored, derivative: 2-(Difluoromethyl)-2,6-dimethylmorpholine .

The introduction of a difluoromethyl (-CF2H) group at the 2-position of the 2,6-dimethylmorpholine scaffold introduces a fascinating dimension to its potential therapeutic applications. The difluoromethyl group is increasingly recognized as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[7][8] This bioisosteric replacement can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[9] The acidic proton on the difluoromethyl group can also act as a weak hydrogen bond donor, further influencing molecular interactions. This unique combination of a proven heterocyclic scaffold and a powerful bioisosteric group positions 2-(Difluoromethyl)-2,6-dimethylmorpholine as a high-potential building block for the next generation of therapeutics.

Proposed Synthetic Pathways

Given that 2-(Difluoromethyl)-2,6-dimethylmorpholine is not readily commercially available, a plausible synthetic strategy is essential for its exploration. The following section outlines a theoretical, multi-step synthesis based on established organic chemistry principles.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(Difluoromethyl)-2,6-dimethylmorpholine.

Step 1: Synthesis of cis-2,6-Dimethylmorpholine

The starting material, cis-2,6-dimethylmorpholine, can be synthesized from diisopropanolamine through cyclization in the presence of sulfuric acid.[10][11] This is a well-documented industrial process.

Experimental Protocol:

-

Simultaneously and slowly add diisopropanolamine and concentrated sulfuric acid to a reaction vessel equipped with a stirrer and a distillation apparatus.

-

The heat of reaction will increase the temperature of the mixture. Maintain the temperature between 150°C and 190°C.

-

Continuously remove the water formed during the reaction by distillation.

-

After the reaction is complete (monitored by GC), cool the mixture and neutralize it with a sodium hydroxide solution.

-

Extract the crude 2,6-dimethylmorpholine with a suitable organic solvent.

-

Dry the organic layer and purify the product by fractional distillation to isolate the cis-isomer.

Step 2: Introduction of the Difluoromethyl Group

The introduction of the difluoromethyl group at the 2-position of the morpholine ring is the most challenging step. A plausible approach involves the formylation of the 2-position followed by deoxyfluorination.

Sub-step 2a: N-Protection

To prevent side reactions at the nitrogen atom, it is crucial to protect the secondary amine of cis-2,6-dimethylmorpholine. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed.

Experimental Protocol (Boc Protection):

-

Dissolve cis-2,6-dimethylmorpholine in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add di-tert-butyl dicarbonate (Boc)2O and a base like triethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain the N-Boc-protected 2,6-dimethylmorpholine.

Sub-step 2b: Formylation at the 2-Position

The introduction of a formyl group (an aldehyde) at the 2-position can be achieved through various methods, such as lithiation followed by quenching with a formylating agent.

Experimental Protocol:

-

Dissolve the N-protected 2,6-dimethylmorpholine in an anhydrous aprotic solvent like THF and cool to -78°C under an inert atmosphere.

-

Slowly add a strong base such as n-butyllithium or sec-butyllithium to deprotonate the 2-position.

-

After stirring for a period, add a formylating agent like N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Sub-step 2c: Deoxyfluorination

The final step is the conversion of the formyl group to a difluoromethyl group using a deoxyfluorinating agent. Several reagents are available for this transformation.

Experimental Protocol (using DAST or an equivalent):

-

Dissolve the 2-formyl intermediate in an anhydrous, inert solvent like dichloromethane and cool in an ice bath.

-

Slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor®.

-

Allow the reaction to proceed at low temperature and then slowly warm to room temperature.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, wash the organic layer, dry, and purify by column chromatography to obtain the final product, 2-(Difluoromethyl)-2,6-dimethylmorpholine.

Sub-step 2d: Deprotection (if necessary)

If the final application requires the free secondary amine, the protecting group can be removed using standard procedures (e.g., trifluoroacetic acid for Boc deprotection).

Biological Rationale and Potential Applications

The unique structural features of 2-(Difluoromethyl)-2,6-dimethylmorpholine suggest its potential in various therapeutic areas, particularly in targeting the central nervous system (CNS).[3]

Diagram of Biological Rationale

Caption: Rationale for the therapeutic potential of the target molecule.

The morpholine moiety is known to improve the blood-brain barrier permeability of molecules.[3] The difluoromethyl group, acting as a bioisostere for a hydroxyl group, can facilitate interactions with target proteins that typically bind to hydroxyl-containing ligands, but with the added benefit of increased metabolic stability.[12][13] This could be particularly advantageous in the development of inhibitors for enzymes implicated in neurodegenerative diseases or oncology.[1]

Suppliers and Price Analysis

As 2-(Difluoromethyl)-2,6-dimethylmorpholine is a novel compound, it is not available from commercial suppliers. Researchers interested in this molecule would need to pursue custom synthesis. The cost of custom synthesis is influenced by several factors, including the number of synthetic steps, the cost of starting materials and reagents, the complexity of the synthesis and purification, and the required scale.[14][15][16]

Below is a table of commercially available precursors and reagents that would be required for the proposed synthesis.

| Compound/Reagent | Supplier(s) | Notes |

| cis-2,6-Dimethylmorpholine | BASF, TCI, Sigma-Aldrich | Readily available building block.[17] |

| Di-tert-butyl dicarbonate (Boc)2O | Multiple | Common protecting group reagent. |

| n-Butyllithium | Multiple | Strong base for lithiation. |

| N,N-Dimethylformamide (DMF) | Multiple | Common formylating agent. |

| Diethylaminosulfur trifluoride (DAST) | Multiple | Deoxyfluorinating agent (use with caution). |

| Deoxo-Fluor® | Multiple | Safer alternative to DAST. |

| Other Difluoromethylating Reagents | TCI, Alfa Chemistry, CF Plus Chemicals | A variety of reagents for direct difluoromethylation exist and could be explored in alternative synthetic routes.[18][19][20][21] |

Conclusion

2-(Difluoromethyl)-2,6-dimethylmorpholine represents a promising, yet unexplored, chemical entity for drug discovery. Its synthesis, while challenging, is achievable through a multi-step sequence involving the functionalization of the readily available 2,6-dimethylmorpholine scaffold. The unique combination of the proven morpholine core and the advantageous properties of the difluoromethyl group makes this compound a compelling target for researchers aiming to develop novel therapeutics with improved pharmacological profiles. The information provided in this guide serves as a foundational resource for initiating research into the synthesis and potential applications of this intriguing molecule.

References

-

Zafrani, Y., Yeffet, D., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). [Link]

- Zafrani, Y., Sod-Moriah, G., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry.

-

Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(20), 4053–4056. [Link]

-

Stamatis, D., et al. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Topics in Medicinal Chemistry, 2(1), 109-129. [Link]

- Himmele, W., et al. (1981). Preparation of cis-2,6-dimethylmorpholine.

-

Paquin, J. F., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters. [Link]

-

Wang, C., et al. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

-

Arshad, F., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 280, 03002. [Link]

-

R Discovery. (1980). The Synthesis of Some 2-Substituted Morpholines. [Link]

-

Amii, H., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters. [Link]

-

Truong, T. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1340. [Link]

-

Gouverneur, V., et al. (2019). The geminal difluoromethylene group: bioisosterism, and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III) catalysis. ResearchGate. [Link]

-

CF Plus Chemicals. (n.d.). Difluoromethylation reagents. [Link]

-

Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

-

Glorius, F., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Paquin, J. F., et al. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. [Link]

-

Al-Aboudi, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2315. [Link]

-

Wang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8887. [Link]

-

Christensen, S. B., & Nielsen, J. (2018). Direct difluoromethylation of heterocycles using difluoroacetic acid. Morressier. [Link]

- Himmele, W., et al. (1983). Process for the preparation of cis-2,6-dimethyl morpholine.

-

Goetz, N., et al. (1981). Process for the preparation of cis-2,6-dimethyl morpholine. PubChem, Patent EP-0026367-A1. [Link]

-

ChiroBlock. (n.d.). Costs for Custom Synthesis & Contract Models. [Link]

-

Glorius, F., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

-

ResearchGate. (n.d.). Synthesis of Difluoromethylated Heterocycle. [Link]

-

Chemsrc. (2025). cis-2,6-Dimethylmorpholine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Fluorination: Innovations in Pharmaceutical Synthesis with Difluoromethyl Triflate. [Link]

-

Sharma, P. K., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

-

ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

-

Gouverneur, V., et al. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition. [Link]

-

PubChem. (n.d.). 2,6-Dimethylmorpholine. [Link]

-

Saini, M. S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(16), 2444–2463. [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

Kappe, C. O., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5202. [Link]

-

Sciencemadness.org. (2021). Custom Organic Synthesis Costs. [Link]

-

Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. [Link]

-

Oakwood Chemical. (n.d.). Custom Synthesis. [Link]

-

PubChem. (n.d.). 2,6-Dimethylmorpholine, cis-. [Link]

-

NIST. (n.d.). Morpholine, 2,6-dimethyl-. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 10. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 11. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 15. Sciencemadness Discussion Board - Custom Organic Synthesis Costs - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 17. products.basf.com [products.basf.com]

- 18. Difluoromethylation reagents — CF Plus Chemicals [cfplus.cz]

- 19. Difluoromethylating Reagents | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Note and Protocol: Strategic C-N Cross-Coupling of 2-(Difluoromethyl)-2,6-dimethylmorpholine for Novel Compound Synthesis

Abstract

The incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The 2-(difluoromethyl)morpholine scaffold, in particular, has emerged as a valuable building block. This document provides a comprehensive guide for researchers on the strategic C-N cross-coupling of 2-(difluoromethyl)-2,6-dimethylmorpholine with aryl and heteroaryl halides. We delve into the mechanistic underpinnings of the Buchwald-Hartwig amination as the chosen synthetic route, offering detailed, field-tested protocols and optimization strategies. This guide is designed to empower researchers in drug discovery and chemical synthesis to effectively utilize this versatile building block for the creation of novel chemical entities.

Introduction: The Strategic Value of the 2-(Difluoromethyl)morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its favorable properties include low toxicity, high aqueous solubility, and a predictable metabolic profile. The introduction of a difluoromethyl (CHF2) group onto the morpholine core further enhances its utility. The CHF2 group can act as a lipophilic hydrogen bond donor and can significantly modulate the pKa of the parent molecule, thereby influencing its target engagement and pharmacokinetic properties.

2-(Difluoromethyl)-2,6-dimethylmorpholine offers a unique combination of these features, presenting a chiral, fluorinated building block with a secondary amine poised for synthetic elaboration. The most direct and versatile method for its incorporation into lead compounds is through C-N cross-coupling reactions, which form a bond between the morpholine nitrogen and an aromatic or heteroaromatic ring.

Mechanistic Rationale: The Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent method for the formation of C-N bonds. Its broad substrate scope, functional group tolerance, and generally high yields have made it an indispensable tool in modern organic synthesis. The catalytic cycle, illustrated below, provides a framework for understanding the key parameters that govern the reaction's success.

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Coupling 2-(Difluoromethyl)-2,6-dimethylmorpholine:

-

Steric Hindrance: The presence of two methyl groups adjacent to the nitrogen in 2,6-dimethylmorpholine introduces steric bulk. This necessitates the use of specialized phosphine ligands that are also bulky, which promotes the reductive elimination step and prevents the formation of inactive catalyst species.

-

Nucleophilicity: The electron-withdrawing nature of the difluoromethyl group may slightly decrease the nucleophilicity of the morpholine nitrogen. This can be overcome by the careful selection of a strong base and appropriate reaction temperature.

-

Base Selection: A strong, non-nucleophilic base is crucial for deprotonating the amine-coordinated palladium complex to form the key amido intermediate. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).

Experimental Protocols and Reaction Optimization

The following protocols provide a starting point for the coupling of 2-(difluoromethyl)-2,6-dimethylmorpholine with a representative aryl bromide.

General Reaction Setup Workflow

A standardized workflow is essential for reproducibility in cross-coupling reactions. The inert atmosphere is critical due to the air-sensitivity of the palladium catalyst and phosphine ligands.

Figure 2: Standard workflow for setting up an inert atmosphere cross-coupling reaction.

Protocol 1: Coupling with an Electron-Neutral Aryl Bromide

This protocol is optimized for coupling with a standard aryl bromide, such as 4-bromotoluene.

Materials:

-

2-(Difluoromethyl)-2,6-dimethylmorpholine

-

4-Bromotoluene

-

Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd2(dba)3 (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), sodium tert-butoxide (1.4 mmol), and the aryl bromide (1.0 mmol).

-

Seal the tube with a septum, and evacuate and backfill with nitrogen gas three times.

-

Add anhydrous toluene (2.0 mL) via syringe.

-

Add 2-(difluoromethyl)-2,6-dimethylmorpholine (1.2 mmol) via syringe.

-

Place the sealed reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Optimization and Condition Screening

For challenging substrates, such as electron-deficient or sterically hindered aryl halides, optimization may be required. The following table summarizes key parameters and suggested modifications.

| Parameter | Standard Condition | Alternative 1 (for electron-rich Ar-Cl) | Alternative 2 (for heteroaryls) | Rationale |

| Catalyst Precursor | Pd2(dba)3 | Pd(OAc)2 | G3-XPhos Palladacycle | Palladacycles can offer higher stability and activity. |

| Ligand | XPhos | RuPhos | BrettPhos | Ligand choice is crucial for balancing steric and electronic demands. |

| Base | NaOtBu | LHMDS | K3PO4 | Weaker bases like K3PO4 can be beneficial for base-sensitive substrates. |

| Solvent | Toluene | Dioxane | t-Amyl alcohol | Solvent polarity and boiling point affect catalyst solubility and reaction rate. |

| Temperature (°C) | 100 | 110 | 80-100 | Higher temperatures may be needed for less reactive chlorides. |

Conclusion and Future Outlook

The C-N cross-coupling of 2-(difluoromethyl)-2,6-dimethylmorpholine is a robust and highly adaptable method for the synthesis of novel, fluorinated molecules. By leveraging the power of the Buchwald-Hartwig amination, researchers can efficiently access a wide array of derivatives for biological screening. The protocols and optimization strategies presented herein provide a solid foundation for the successful application of this valuable building block in drug discovery programs. Future work may focus on expanding the scope to include other cross-coupling methodologies and exploring the unique chemical space unlocked by this scaffold.

References

-

Title: A new catalyst for the amination of aryl chlorides Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: Chemical Reviews URL: [Link]

-

Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]

-

Title: A Simple, Air-Stable, and Efficient Precatalyst for the Palladium-Catalyzed Amination of Aryl Chlorides and Bromides Source: Organic Letters URL: [Link]

-

Title: A General System for Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides Source: Journal of the American Chemical Society URL: [Link]

Troubleshooting & Optimization

improving yield of 2-(Difluoromethyl)-2,6-dimethylmorpholine synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. I am Dr. Aris, your Senior Application Scientist.

You are likely synthesizing 2-(difluoromethyl)-2,6-dimethylmorpholine (CAS: 2031260-50-9) as a core intermediate for PI3K inhibitors (e.g., GDC-0032 analogs).[1] Unlike standard morpholines, this molecule possesses a quaternary carbon at the C2 position (containing both a methyl and a difluoromethyl group) and a stereocenter at C6.

This structural complexity creates three specific "yield-killing" bottlenecks:

-

Steric Hindrance: The quaternary center retards cyclization.

-

Volatility: The free base (MW ~165 g/mol ) is highly volatile and water-soluble, leading to massive loss during workup.[1]

-

Defluorination: The

group is sensitive to strong bases and high temperatures, prone to elimination.

Below is your troubleshooting guide, structured to address these specific failure modes.

Part 1: Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify where your yield is vanishing.

Figure 1: Diagnostic logic for yield loss in quaternary morpholine synthesis.[1]

Part 2: The Synthesis Protocols & Troubleshooting

We recommend Route A (Epoxide Opening) for scale-up due to better atom economy.[1] Route B (Deoxofluorination) is viable only if you already have the 2-formyl morpholine precursor.[1]

Route A: Epoxide Opening & Cyclization (Recommended)

This route constructs the ring around the difficult quaternary center.

-

Precursors: (S)-2-aminopropan-1-ol + 2-(difluoromethyl)-2-methyloxirane.[1]

Step-by-Step Protocol:

-

Ring Opening: React the amino alcohol with the epoxide in methanol/ethanol at 60°C.

-

Note: Regioselectivity is key.[1] The amine must attack the less substituted carbon of the epoxide.

-

-

Cyclization: Convert the resulting diol to the morpholine using a dehydrating condition (e.g.,

at 140°C or Mitsunobu conditions).

| Problem | Root Cause | Solution |

| Regio-isomer mixture | Amine attacks the quaternary carbon of the epoxide (rare but possible).[1] | Use a Lewis Acid catalyst (Yb(OTf)3 or LiClO4 ) to activate the epoxide oxygen, directing attack to the less hindered carbon. |

| Low Cyclization Yield | The quaternary center creates significant steric strain, preventing ring closure.[1] | Switch Method: Avoid simple acid dehydration.[1] Use Mitsunobu conditions (DIAD/PPh3) which drives the reaction via an activated intermediate, overcoming the steric barrier. |

| Racemization at C6 | High temp acid treatment racemizes the methyl group.[1] | Keep cyclization temperature < 80°C . Use Mitsunobu or tosylation/base closure ( |

Route B: Deoxofluorination (Late-Stage Functionalization)

Converting a carbonyl group to the

-

Precursor: 2-formyl-2,6-dimethylmorpholine (or the corresponding ketone).[1]

Step-by-Step Protocol:

-

Dissolve precursor in anhydrous DCM (Plastic/Teflon vessel recommended).

-

Cool to -78°C (Critical).

-

Add DAST (Diethylaminosulfur trifluoride) dropwise.

-

Allow to warm to RT slowly.

| Problem | Root Cause | Solution |

| Black Tar / Charring | DAST decomposition or uncontrolled exotherm.[1] | Strict Temp Control: Never add DAST above -50°C. Consider using XtalFluor-E or Fluolead as safer, more stable alternatives.[1] |

| Elimination Product (Vinyl Fluoride) | The basicity of DAST promotes elimination of HF to form a double bond. | Add a Buffer: Add KF or Pyridine to the reaction mixture to scavenge HF and suppress elimination. |

| Glass Etching | HF byproduct reacts with glassware.[1] | Use HDPE or Teflon (PFA) reaction vessels. Etched glass releases water, which kills the DAST reagent.[1] |

Part 3: Isolation Strategy (The "Hidden" Yield Killer)

The most common reason for "0% yield" in this synthesis is not reaction failure, but evaporation of the product .[1] The free base of 2-(difluoromethyl)-2,6-dimethylmorpholine is an oil with significant volatility.[1]

The Golden Rule of Isolation:

NEVER concentrate the free base to dryness under high vacuum. [1]

Recommended Workup:

-

Salt Formation (Best Practice):

-

Extraction Solvent:

Part 4: Frequently Asked Questions (FAQs)

Q: My NMR shows a mixture of isomers. How do I separate the cis and trans forms? A: The cis-2,6-dimethyl isomer is generally the thermodynamic product.[1]

-

Separation: The diastereomers often have different pKa values. You can try fractional crystallization of the oxalate or hydrochloride salts.

-

Chromatography: They are separable on silica gel, but you must add 1% Triethylamine to your eluent (e.g., Hexane/EtOAc + 1% TEA) to prevent streaking of the amine.[1]

Q: Can I use selectfluor for this synthesis?

A: No. Selectfluor is an electrophilic fluorinating agent (

Q: The reaction works on 100mg but fails on 10g. Why? A: Fluorination reactions (especially DAST) are highly exothermic. On a larger scale, the heat cannot dissipate, leading to decomposition.[1]

-

Fix: Use Flow Chemistry (microreactors) for the fluorination step to manage heat transfer, or add the reagent very slowly over 4-6 hours with active cooling.[1]

References

-

GDC-0032 (Taselisib)

-

Deoxofluorination Methodologies

-

Morpholine Cyclization (General)

Sources

solubility issues with 2-(Difluoromethyl)-2,6-dimethylmorpholine in aqueous buffers

The following technical guide addresses the solubility challenges associated with 2-(Difluoromethyl)-2,6-dimethylmorpholine . It is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate, mechanism-based troubleshooting.

Compound: 2-(Difluoromethyl)-2,6-dimethylmorpholine CAS: (Analogous to 2,6-dimethylmorpholine derivatives) Class: Fluorinated Heterocyclic Amine

Executive Summary: The Physicochemical Root Cause

Users frequently report precipitation of this compound in PBS or cell culture media (pH 7.4). The issue is not random; it is a predictable consequence of the fluorine-induced pKa shift .

-

The Fluorine Effect: The difluoromethyl group (

) is electron-withdrawing. While a standard morpholine nitrogen has a pKa of ~8.4, the inductive effect of the -

The Solubility Cliff: At pH 7.4, the compound exists in a near 50:50 equilibrium between its protonated (soluble) and neutral (lipophilic) states. The neutral free base has high lipophilicity due to the fluorinated moiety and low intrinsic aqueous solubility (

), leading to immediate "crashing out."

Module 1: Diagnostic & Decision Tree

Use this logic flow to select the correct solubilization strategy for your assay.

Module 2: Troubleshooting Protocols

Issue 1: "The compound dissolves in DMSO but precipitates immediately upon adding water/buffer."

Diagnosis: This is the "Solvent Shift" effect. The hydrophobic fluorinated motif forces the molecule out of solution as the dielectric constant of the solvent rises.

Protocol A: The "Ternary" Cosolvent System

Standard DMSO spikes often fail. Use this ternary mixture to stabilize the transition from organic to aqueous phase.

Reagents:

-

Dimethyl Sulfoxide (DMSO), Anhydrous

-

PEG 400 (Polyethylene Glycol)

-

Deionized Water or Buffer

Step-by-Step:

-

Primary Solubilization: Dissolve the pure compound in DMSO to 100x the final target concentration (e.g., 10 mM).

-

The Bridge: Add PEG 400 to the DMSO stock.

-

Ratio: 1 part DMSO stock : 4 parts PEG 400.

-

Why? PEG acts as an amphiphilic bridge, preventing the "shock" of water addition.

-

-

Final Dilution: Slowly add the warm (37°C) aqueous buffer to the DMSO/PEG mix with vortexing.

-

Final Composition: 1% DMSO / 4% PEG 400 / 95% Buffer.

-

| Component | Function | Limit (Cell Assays) |

| DMSO | Solubilizes the lipophilic core | < 0.5% - 1.0% |

| PEG 400 | Stabilizes the neutral species | < 5.0% |

| Buffer | Maintains physiological conditions | Balance |

Issue 2: "I cannot use organic solvents (DMSO/PEG) due to toxicity."

Diagnosis: Biological sensitivity requires an inert carrier. The fluorinated group is highly amenable to inclusion complexation.

Protocol B: Cyclodextrin Entrapment (HP-

-CD)

Hydroxypropyl-

Reagents:

-

HP-

-CD (e.g., Captisol® or standard grade) -

0.1 M HCl

-

0.1 M NaOH

Step-by-Step:

-

Vehicle Prep: Prepare a 20% (w/v) HP-

-CD solution in purified water. Filter sterilize (0.22 µm). -

Acidic Dissolution: Suspend the compound in a small volume of 0.1 M HCl. The low pH ensures the morpholine nitrogen is protonated (

), guaranteeing initial dissolution. -

Complexation: Add the 20% HP-

-CD solution to the acidic drug solution.-

Ratio: Ensure at least a 5:1 molar excess of CD to Drug.

-

-

Neutralization: Slowly titrate with 0.1 M NaOH back to pH 7.0–7.4 while stirring vigorously.

-

Equilibration: Stir for 4 hours at room temperature.

Issue 3: "The compound is unstable or inconsistent in salt buffers (PBS/TBS)."

Diagnosis: Common Ion Effect. If you are using the Hydrochloride salt of the amine, adding it to high-chloride buffers (like PBS, 137 mM NaCl) can suppress solubility.

Protocol C: Counter-Ion Switching

If the HCl salt is problematic, switch to a Methanesulfonate (Mesylate) or Gluconate salt in situ.

-

Free Basing: Dissolve the compound in an organic solvent (Ethyl Acetate). Wash with saturated

. Dry and evaporate to get the free base. -

Salt Formation: Redissolve in water containing 1 equivalent of Methanesulfonic acid.

-

Why? Organic counter-ions (Mesylate) break the crystal lattice energy more effectively than small inorganic ions (Cl-) for lipophilic amines, preventing "salting out" in PBS [2].

Module 3: Mechanistic Visualization

The following diagram illustrates the equilibrium shift that causes failure at pH 7.4 and how Cyclodextrins bypass this.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to dissolve the precipitate? A: Caution advised. Sonication creates heat and can degrade fluorinated amines. Furthermore, it often creates a stable supersaturated solution that will precipitate during your experiment (e.g., inside the incubator), leading to false negatives in biological assays. Always use the Protocol B (Cyclodextrin) method for stable equilibrium solubility.

Q: Why does the difluoromethyl group make it so much harder to dissolve than the methyl analog?

A: It is a "double hit." First, the fluorine atoms increase lipophilicity (

Q: What is the maximum concentration I can achieve in PBS? A:

-

Without additives: Likely < 50 µM.

-

With 5% DMSO: ~100–200 µM.

-

With 20% HP-

-CD: > 5 mM is often achievable.

References

-

Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

-

Serajuddin, A.T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews.

-

Purkayastha, S. et al. (2009). Physicochemical Properties of Buffers Used in Simulated Biological Fluids. Dissolution Technologies.

-

Brewster, M.E. & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][5][6] Advanced Drug Delivery Reviews.

-

Saokham, P. et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Inclusion Complexes.[5][7] Molecules.

Sources

- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. oatext.com [oatext.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification Methods for Fluorinated Morpholine Derivatives

Welcome to the Technical Support Center dedicated to the purification of fluorinated morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique and increasingly important molecules. The strategic incorporation of fluorine into morpholine scaffolds can dramatically alter their physicochemical and pharmacological properties, but it also introduces specific purification hurdles.[1] This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges effectively.

Part 1: Foundational Purification Strategies

The initial approach to purifying a crude fluorinated morpholine derivative typically involves selecting a primary purification technique based on the scale of your synthesis, the nature of the impurities, and the specific properties of your target compound.[2]

Frequently Asked Questions (FAQs) - General Purification

Q1: What are the most common methods for purifying fluorinated morpholine derivatives?

A1: The three primary purification techniques for fluorinated morpholine compounds are:

-

Column Chromatography: Ideal for initial purification of crude products from synthesis, particularly for small to medium scale (milligrams to grams).[2][3]

-

Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating closely related impurities and diastereomers. It is suitable for smaller quantities and final polishing steps.

-

Recrystallization: A powerful technique for obtaining highly pure crystalline solids, provided a suitable solvent system can be identified. The presence of fluorine can influence crystal packing and polymorphism.[4][5][6]

Q2: What are the typical impurities I should expect in my crude fluorinated morpholine product?

A2: Common impurities include unreacted starting materials, excess reagents, and byproducts from side reactions.[2] For example, if the synthesis involves the reaction of an amine with an electrophile, residual electrophile may be present in the crude mixture.[2]

Part 2: Troubleshooting Guide for Chromatographic Purification

Chromatography is often the go-to method for purifying fluorinated morpholine derivatives. However, their unique properties can lead to specific challenges.

High-Performance Liquid Chromatography (HPLC)

Q3: I'm observing significant peak tailing for my fluorinated morpholine compound during reversed-phase HPLC analysis. What's causing this and how can I fix it?

A3: Peak tailing for basic compounds like morpholine derivatives is a common issue in silica-based reversed-phase HPLC.[2] The primary cause is the interaction between the basic nitrogen of the morpholine ring and acidic silanol groups on the surface of the stationary phase.[2][7] This leads to undesirable secondary interactions and poor peak shape.

Troubleshooting Steps:

-

Mobile Phase Modification: Add a basic modifier to your mobile phase to neutralize the active silanol groups. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-2%.[7]

-

pH Adjustment: Ensure the pH of your mobile phase is not close to the pKa of your compound. For a basic compound, a higher pH will keep it in its neutral form, reducing interactions with the stationary phase.

-

Use a Base-Deactivated Column: Many modern HPLC columns are "end-capped" or otherwise treated to minimize the number of free silanol groups. Consider using a column specifically designed for the analysis of basic compounds.

-

Alternative Stationary Phases: Fluorinated stationary phases can offer alternative selectivity for fluorinated analytes and may provide better peak shapes.[8][9]

Experimental Protocol: Optimizing HPLC Separation of a Basic Fluorinated Morpholine Derivative

-

Initial Screening:

-

Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5-95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength.

-

Observation: Note the peak shape. Tailing is likely to be observed.

-

-

Optimization with Basic Modifier:

-

Modified Mobile Phase A: 0.1% Triethylamine in Water.

-

Modified Mobile Phase B: 0.1% Triethylamine in Acetonitrile.

-

Run the same gradient as in the initial screening.

-

Observation: Compare the peak shape to the initial run. A significant reduction in tailing should be observed.

-

-

Further Optimization (if needed):

-

Vary the concentration of triethylamine (e.g., 0.05%, 0.2%).

-

If the compound is sufficiently non-polar, consider a normal-phase separation.

-

Column Chromatography

Q4: My fluorinated morpholine derivative is streaking on the silica gel column and the recovery is low. What can I do?

A4: Similar to HPLC, this is likely due to the basicity of the morpholine nitrogen interacting strongly with the acidic silica gel.[7]

Troubleshooting Steps:

-

Eluent Modification: Add a small amount of a basic modifier to your eluent system. Triethylamine (0.5-2%) is a common choice.[7] Alternatively, a 1-2% solution of ammonia in methanol can be used as part of the mobile phase.[7]

-

Use Deactivated Silica: Commercially available deactivated silica gel can be used to minimize these interactions.

-

Alternative Adsorbents: Consider using a less acidic adsorbent like alumina (basic or neutral) or a polymer-based stationary phase.

Diagram: Troubleshooting Logic for Poor Chromatography of Fluorinated Morpholines

Caption: Troubleshooting workflow for chromatographic purification.

Part 3: Advanced Purification Challenges

Separation of Stereoisomers

Q5: How can I separate diastereomers of a chiral fluorinated morpholine derivative?

A5: Diastereomers have different physical properties and can often be separated using standard chromatographic techniques. Normal-phase HPLC on a silica gel column is frequently effective for separating diastereomers.[2] The different spatial arrangements of the diastereomers can lead to differential interactions with the stationary phase, allowing for their separation.[2]

Q6: My fluorinated morpholine derivative is a racemic mixture. How can I separate the enantiomers?

A6: Separating enantiomers requires a chiral environment. The most common approach is chiral chromatography.[2]

Key Considerations for Chiral Separation:

-

Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.

-

Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) can dramatically impact the separation. Screening different solvent systems is crucial.

-

Method Development: Chiral separations often require significant method development. It is advisable to screen a range of columns and mobile phases to find the optimal conditions. The development of new chiral selectors and techniques is an active area of research.[10][11]

Table: Comparison of Chromatographic Methods for Stereoisomer Separation

| Feature | Diastereomer Separation | Enantiomer Separation |

| Principle | Separation based on different physical properties. | Separation based on differential interaction with a chiral selector. |

| Typical Method | Normal-phase or reversed-phase HPLC/column chromatography.[2] | Chiral HPLC.[2] |

| Stationary Phase | Achiral (e.g., silica, C18). | Chiral (e.g., polysaccharide-based). |

| Complexity | Generally less complex to develop a separation method. | Can be challenging and require extensive screening of columns and mobile phases. |

Crystallization and Distillation

Q7: I am struggling to crystallize my fluorinated morpholine derivative. Are there any special considerations?

A7: The presence of fluorine can significantly impact a molecule's crystallization behavior.[4] Fluorine atoms can alter intermolecular interactions, crystal packing, and solubility.[4][5]

Troubleshooting Crystallization:

-

Solvent Screening: A broad solvent screen is essential. Consider solvents of varying polarity. The unique polarity of fluorinated compounds may lead to solubility in unexpected solvents.

-

Impact of Fluorine on Polarity: The introduction of fluorine can have a non-intuitive effect on lipophilicity and polarity.[12][13][14] While a single fluorine atom can increase polarity, multiple fluorine atoms can increase lipophilicity due to the increase in molecular volume.[13]

-

Polymorphism: Fluorinated compounds can exhibit polymorphism, where different crystal forms can be obtained from different solvents or conditions.[5] Be prepared to characterize different crystal forms.

-

Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution to induce crystallization.

Q8: Can I purify my liquid fluorinated morpholine derivative by distillation?

A8: Distillation can be an effective method for purifying thermally stable, liquid fluorinated morpholines. However, be aware of the potential for azeotrope formation. An azeotrope is a mixture of liquids with a fixed composition that boils at a constant temperature, making separation by simple distillation impossible.[15]

Dealing with Azeotropes:

-

Azeotropic Distillation: This technique involves adding a third component (an entrainer) to the mixture to form a new, lower-boiling azeotrope with one of the original components, allowing for its removal.[16]

-

Pressure-Swing Distillation: The composition of an azeotrope is pressure-dependent. By changing the pressure of the distillation, it may be possible to "break" the azeotrope.[16]

-

Extractive Distillation: A separating agent is added to the mixture which alters the relative volatility of the components without forming an azeotrope.[17]

The formation of azeotropes with hydrofluoric acid (HF) is a known consideration in the synthesis and purification of some fluorinated compounds.[18][19]

Part 4: The Influence of Fluorine on Physicochemical Properties

Understanding how fluorine impacts the properties of your morpholine derivative is key to developing a successful purification strategy.

Diagram: The Dichotomous Effect of Fluorination on Molecular Properties

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. JP2815913B2 - Method for separating HF by azeotropic distillation - Google Patents [patents.google.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.